molecular formula C11H8N2O2 B13446966 3-cyano-2-methyl-1H-indole-5-carboxylic acid CAS No. 1360937-64-9

3-cyano-2-methyl-1H-indole-5-carboxylic acid

Cat. No.: B13446966
CAS No.: 1360937-64-9
M. Wt: 200.19 g/mol
InChI Key: UFLDIMLYPBKPOU-UHFFFAOYSA-N
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Description

3-cyano-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are prevalent in various natural products and pharmaceuticals

Preparation Methods

The synthesis of 3-cyano-2-methyl-1H-indole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

3-cyano-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the indole ring.

Mechanism of Action

Comparison with Similar Compounds

3-cyano-2-methyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities

Properties

CAS No.

1360937-64-9

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-cyano-2-methyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c1-6-9(5-12)8-4-7(11(14)15)2-3-10(8)13-6/h2-4,13H,1H3,(H,14,15)

InChI Key

UFLDIMLYPBKPOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C#N

Origin of Product

United States

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